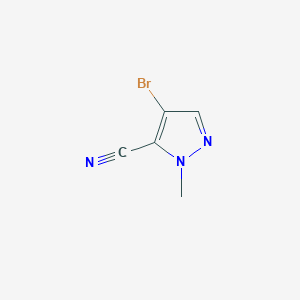

4-bromo-1-methyl-1H-pyrazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-bromo-1-methyl-1H-pyrazole-5-carbonitrile” is a chemical compound with the CAS Number: 327099-80-9. It has a molecular weight of 186.01 and its IUPAC name is the same as the common name . It is stored in a sealed, dry environment at 2-8°C .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, has been reported in various studies. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4BrN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3 . The InChI key is MLHTXTFSAKYMMD-UHFFFAOYSA-N .Chemical Reactions Analysis

“this compound” is a pyrazole derivative. It has been reported to react with titanium tetrachloride to afford binary adducts . Other reactions include a radical addition followed by intramolecular cyclization to afford the important pyrazole skeleton .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a density of 1.558 g/mL at 25 °C .科学的研究の応用

Corrosion Inhibition

4-bromo-1-methyl-1H-pyrazole-5-carbonitrile derivatives have been extensively studied for their corrosion inhibition properties. For instance, pyranopyrazole derivatives have been investigated as inhibitors for mild steel corrosion in HCl solution. These studies utilized various techniques including weight loss measurement, electrochemical methods, and Density Functional Theory (DFT) for theoretical studies (Yadav et al., 2016). Another study explored the corrosion inhibition and adsorption properties of heterocyclic derivatives on C-Steel surfaces in HCl, highlighting the increasing efficiency with concentration and the temperature-dependent nature of these inhibitors (Abdel Hameed et al., 2020).

Photophysical and Quantum Chemical Analysis

The geometrical isomers of bio-active pyrazoline derivatives, including those similar to this compound, have been subject to photophysical and quantum chemical analysis. This research helps in understanding their behavior in different mediums, including their encapsulation within β-cyclodextrin nanocavities (Mati et al., 2012). Similarly, studies on the spectral response of pyrazoline derivatives in various solvents and cyclodextrin nanocavities have been conducted, aiding in the development of fluorescence recognition probes (Mati et al., 2013).

Catalytic Applications in Synthesis

Catalytic applications of this compound derivatives have been explored for the synthesis of pyrazole derivatives under green conditions. This includes the use of nano ionic liquids for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives, offering advantages like short reaction times and good yields (Zolfigol et al., 2015).

Synthesis of Novel Compounds

The facile synthesis of pyrazolo[3,4-b]pyridines as potential corrosion inhibitors and their effects on mild steel corrosion have been investigated. This includes the use of ultrasonic irradiation in aqueous medium for the synthesis (Dandia et al., 2013).

Safety and Hazards

The safety information for “4-bromo-1-methyl-1H-pyrazole-5-carbonitrile” includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It’s known that similar compounds can inhibit oxidative phosphorylation and energy-dependent calcium uptake . This suggests that 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been reported to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might have a broad impact on multiple biochemical pathways.

Result of Action

Similar compounds have been reported to have potent antiviral agents with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that this compound might have similar effects.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can affect the action of similar compounds .

特性

IUPAC Name |

4-bromo-2-methylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHTXTFSAKYMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327099-80-9 |

Source

|

| Record name | 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2954909.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)

![2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2954913.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954917.png)

![Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate](/img/structure/B2954920.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2954922.png)

![1-[(4-Chlorophenyl)methoxy]-4-iodobenzene](/img/structure/B2954931.png)